![molecular formula C8H16O3 B7861064 3-羟基-4-甲基戊酸乙酯](/img/structure/B7861064.png)
3-羟基-4-甲基戊酸乙酯
描述
“Ethyl 3-hydroxy-4-methylpentanoate” is a chemical compound with the molecular formula C8H16O3 . It is also known by other names such as “Ethyl3-hydroxy-4-methylpentanoate” and "ethyl (3R)-3-hydroxy-4-methylpentanoate" .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-hydroxy-4-methylpentanoate” can be represented by the InChI string: InChI=1S/C8H16O3/c1-4-11-8(10)5-7(9)6(2)3/h6-7,9H,4-5H2,1-3H3
. The Canonical SMILES representation is CCOC(=O)CC(C(C)C)O
.
Physical And Chemical Properties Analysis
“Ethyl 3-hydroxy-4-methylpentanoate” has a molecular weight of 160.21 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass is 160.109944368 g/mol . The topological polar surface area is 46.5 Ų . The compound has a complexity of 121 .
Relevant Papers
The paper titled “Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters” discusses the biosynthesis of a related compound, “Ethyl 2-hydroxy-4-methylpentanoate”, in the context of yeast metabolism .
科学研究应用
1. 增强葡萄酒中的果香
3-羟基-4-甲基戊酸乙酯对葡萄酒的香气特征有很大贡献。研究表明,这种化合物,特别是它的对映异构体,在不同类型的葡萄酒中以不同的浓度存在。白葡萄酒主要含有其中一种形式(R形式),而红葡萄酒则含有两种对映异构体。已发现这些化合物具有协同作用,可增强葡萄酒的果香。感官分析表明,这种化合物有助于在葡萄酒中感知黑莓和新鲜水果的香气 (Lytra 等人,2015) (Lytra 等人,2012)。
2. 在葡萄酒陈酿过程中的作用
该化合物还在葡萄酒的陈酿过程中发挥作用。研究表明,葡萄酒的年龄与 3-羟基-4-甲基戊酸乙酯及其对映异构体的水平之间存在正相关关系。这些化合物的浓度随着葡萄酒的年龄而增加,表明在陈酿过程中存在持续的酯化过程。这一发现对于理解葡萄酒中随着时间推移而发生的化学变化以及它们如何影响陈酿葡萄酒的整体风味和香气特征具有重要意义 (Lytra 等人,2017)。
3. 对红葡萄酒香气的影响
在红葡萄酒中,3-羟基-4-甲基戊酸乙酯的存在与特定香气品质的增强有关。例如,已发现它可以增强红葡萄酒的黑莓和新鲜水果香气。这种效应对葡萄酒行业具有重要意义,因为它提供了关于特定化合物如何影响葡萄酒整体感官体验的见解 (Lytra 等人,2012)。
4. 微生物中的生物合成
已经对 3-羟基-4-甲基戊酸乙酯及其在微生物中相关化合物的生物合成进行了研究。这项研究对于理解这些化合物的天然生产过程以及潜在地利用它们用于工业应用(例如食品调味和香料行业)至关重要。识别参与酵母和真菌等微生物中这些化合物合成的特定酶和途径可以为其生产开发新的方法 (清水等人,2016)。
属性
IUPAC Name |
ethyl 3-hydroxy-4-methylpentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)5-7(9)6(2)3/h6-7,9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYXCJVPPHSSIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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